molecular formula C17H21KN2O10S2 B14857021 potassium;[(E)-[2-(4-methoxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

potassium;[(E)-[2-(4-methoxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Cat. No.: B14857021
M. Wt: 516.6 g/mol
InChI Key: FWKUTARZUGZRPI-JIEAJFEASA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin typically involves the methoxylation of glucobrassicin. This process can be achieved through various chemical reactions, including the use of methanol and a suitable catalyst under controlled conditions . The reaction conditions often require precise temperature and pH control to ensure the successful incorporation of the methoxy group.

Industrial Production Methods: Industrial production of 4-Methoxyglucobrassicin is primarily achieved through the extraction from cruciferous plants. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from plant tissues . Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to purify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyglucobrassicin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include indole-3-carbinol, sulfoxides, and other indole derivatives .

Comparison with Similar Compounds

4-Methoxyglucobrassicin is part of a family of glucosinolates, which includes several similar compounds:

    Glucobrassicin: The parent compound without the methoxy group.

    1-Methoxyglucobrassicin (Neoglucobrassicin): Similar to 4-Methoxyglucobrassicin but with a methoxy group at a different position.

    4-Hydroxyglucobrassicin: Contains a hydroxy group instead of a methoxy group.

    1,4-Dimethoxyglucobrassicin: Contains two methoxy groups at different positions.

Uniqueness: 4-Methoxyglucobrassicin is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its role in plant defense and its potential therapeutic applications .

Properties

Molecular Formula

C17H21KN2O10S2

Molecular Weight

516.6 g/mol

IUPAC Name

potassium;[(E)-[2-(4-methoxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C17H22N2O10S2.K/c1-27-11-4-2-3-10-9(11)5-8(18-10)6-13(19-29-31(24,25)26)30-17-16(23)15(22)14(21)12(7-20)28-17;/h2-5,12,14-18,20-23H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1/b19-13+;/t12-,14-,15+,16-,17+;/m1./s1

InChI Key

FWKUTARZUGZRPI-JIEAJFEASA-M

Isomeric SMILES

COC1=CC=CC2=C1C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+]

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]

Origin of Product

United States

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